molecular formula C16H15FN4O3S B2973290 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL CAS No. 946385-81-5

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL

Cat. No.: B2973290
CAS No.: 946385-81-5
M. Wt: 362.38
InChI Key: OXYFVLRJTBUGFP-UHFFFAOYSA-N
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Description

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a sulfanyl group, and a pyrimidin-4-OL moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL typically involves multi-step organic reactions The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then functionalized with a fluorophenyl groupThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c1-9-12(6-7-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)10-2-4-11(17)5-3-10/h2-5,22H,6-8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYFVLRJTBUGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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